![molecular formula C20H16NP B108381 (Triphenylphosphoranylidene)acetonitrile CAS No. 16640-68-9](/img/structure/B108381.png)
(Triphenylphosphoranylidene)acetonitrile
Overview
Description
Triphenylphosphoranylidene acetonitrile is a compound that is part of a broader class of phosphorus ylides. These compounds are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds and as ligands in transition metal complexes. The papers provided discuss various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related phosphoranylidene compounds involves the reaction of acetonitrile with other reagents. For instance, bis(diphenylphosphino)acetonitrile (dppmCN) is synthesized by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized conditions, yielding about 60% of the product . Another synthesis approach involves the reaction of triphenyl(phenylethynyl)phosphonium bromide with dilithioacetylide to produce a linear acetylide-connected bis-phosphorane . These methods highlight the versatility of acetonitrile in forming phosphorus ylides.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a phosphorus atom connected to various organic groups. For example, the complex (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) has been structurally characterized, revealing a Tc-C bond distance indicative of the absence of significant π-back-bonding . The structure of bis(triphenylphosphoranylidene)ammonium iodide in complex with TCNQ also provides insights into the arrangement of these molecules in the crystal lattice .
Chemical Reactions Analysis
Phosphoranylidene compounds participate in a variety of chemical reactions. The reaction of cyanomethylene(triphenyl)phosphorane with isatin, for example, leads to the formation of (1,2-dihydro-2-oxo-3H-indol-3-yl)acetonitrile as a mixture of E- and Z-stereo isomers . Additionally, the multifunctional isocyano(triphenylphosphoranylidene)acetate has been used in a one-pot four-component synthesis of multisubstituted oxazoles . These reactions demonstrate the reactivity and utility of phosphoranylidene compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the complex (PPN)2(TCNQ)3(CH3CN)2 is a semiconductor with trimerized TCNQ stacks, indicating interesting electronic properties . The basicity of phosphoranylidene compounds has also been studied, with a spectrophotometric basicity scale in acetonitrile being established . These properties are crucial for understanding the behavior of these compounds in various environments and reactions.
Scientific Research Applications
Asymmetric Synthesis
- (Triphenylphosphoranylidene)acetonitrile is used in the Wittig reaction for asymmetric synthesis, as demonstrated in the production of (+)-hypusine (R. Jain et al., 2001).
Complex Formation and Semiconductor Properties
- It forms complexes such as bis(triphenylphosphoranylidene)ammonium iodide, which interact with tetracyano-P-quinodimethane to create semi-conductive materials (Munir M. Ahmad et al., 1984).
Oxidation and Reduction Studies
- In coordination chemistry, this compound is involved in the oxygenation and reduction processes of ruthenium complexes, playing a critical role in the formation of ruthenium(III) sulfinate complexes (C. Grapperhaus et al., 2005).
Synthesis of Aza-Wittig Reagents
- It has been utilized in the synthesis of Aza-Wittig reagents, which are significant in the creation of various organic compounds (Min-dong Chen et al., 2000).
Synthesis of Fluorophosphoranes
- This compound is key in synthesizing fluorophosphoranes, illustrating its versatility in phosphorus chemistry (P. Harvey et al., 1994).
Formation of Phosphoranes
- Its reactions with chlorosulphonyl azide lead to the formation of various phosphoranes, highlighting its application in the synthesis of phosphorus compounds (C. A. Obafemi, 1982).
Reaction with Isatin
- The compound's reaction with isatin in the creation of oxindolylideneacetonitrile demonstrates its utility in heterocyclic chemistry (F. Osman et al., 2000).
Preparation of Complexes
- It is instrumental in the preparation of complexes like acetonitrile(trichloro)bis(triphenylphosphine)technetium, contributing to advancements in coordination chemistry (R. Pearlstein et al., 1989).
Electrochemical Investigations
- Electrochemical studies of complexes involving this compound reveal important insights into the electronic properties of metal-ligand complexes (C. Grapperhaus et al., 2004).
Mechanism of Action
Target of Action
(Triphenylphosphoranylidene)acetonitrile, also known as 2-(Triphenylphosphoranylidene)acetonitrile, is a versatile reagent used in organic synthesis. Its primary targets are carbonyl compounds, where it acts as a nucleophile in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, this compound, acting as a phosphorus ylide, reacts with a carbonyl compound to form a carbon-carbon double bond . This results in the formation of an α,β-unsaturated nitrile .
Biochemical Pathways
The Wittig reaction involving this compound can lead to various biochemical pathways. For instance, it can be used in the synthesis of largazole analogues, which have shown potent cell growth inhibition and cytotoxicity . It can also be used in the synthesis of monoterpene derivatives against leukemia .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon double bond. This can lead to the synthesis of various biologically active compounds, including antitrypanosomal agents, β-homoproline derivatives, and α,β-unsaturated nitriles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the temperature, solvent, and the presence of other reagents. Moreover, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APISVOVOJVZIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168099 | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16640-68-9 | |
Record name | 2-(Triphenylphosphoranylidene)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16640-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016640689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16640-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (triphenylphosphoranylidene)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Triphenylphosphoranylidene)acetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7LR5WB3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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